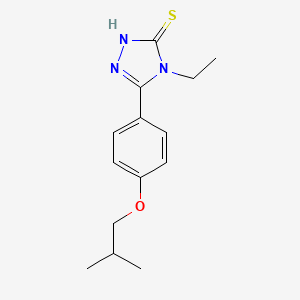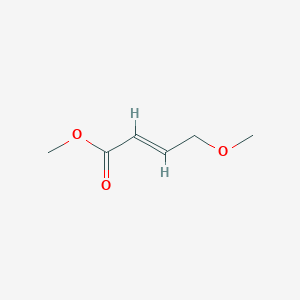
4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the formula C14H19N3OS and a molecular weight of 277.39 . It is used in various chemical products, reagents, standards, reference materials, and laboratory bibliography and specialized publications .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Protective Effects against Oxidative Stress : A study investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, including compounds structurally related to 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol, against ethanol-induced oxidative stress in mouse brain and liver. This research suggests that certain condensed thiazolo-triazole compounds could contribute to controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay et al., 2005).
Antimicrobial Activity : Novel 4-(aryliidineamino)-5-(1-(4-isobutylphenyl) ethyl)-4-yl-4H-1,2,4-triazole-3-thiols were synthesized and found to have moderate to good antimicrobial activity. This indicates potential applications of these compounds, including this compound, in combating microbial infections (Martin, 2020).
Cancer Treatment Applications : Research into benzimidazole derivatives bearing 1,2,4-triazole, closely related to the chemical structure of this compound, has shown potential for anti-cancer properties. These compounds have been studied for their mechanism of action against cancer, indicating possible applications in oncology (Karayel, 2021).
Biothiol Detection in Living Cells : Certain triazole derivatives have been developed as fluorescent probes for the detection of biothiols in living cells, a crucial aspect in understanding cellular functions. This research opens up possibilities for using triazole compounds in biological and chemical sensing applications (Wang et al., 2017).
Anti-inflammatory and Analgesic Properties : Triazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This suggests potential applications in developing new anti-inflammatory and pain-relieving medications (Sujith et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)11-5-7-12(8-6-11)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPJQFLRJNHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)




![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)

![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)

